6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane
Overview
Description
6-phenethyl-1-oxa-6-azaspiro[2.5]octane is a chemical compound known for its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-phenethyl-1-oxa-6-azaspiro[2.5]octane can be synthesized through a series of chemical reactions involving appropriate starting materials. One common method involves the reaction of benzylamine with an appropriate epoxide, followed by a spirocyclization reaction . Another economically feasible route involves the reaction of cyclohexanone with ammonia and sodium hypochlorite .
Industrial Production Methods
In industrial settings, the production of 6-phenethyl-1-oxa-6-azaspiro[2.5]octane typically involves continuous, efficient, and safe synthesis methods. These methods are designed to maximize yield while minimizing the formation of byproducts and ensuring safety during the production process .
Chemical Reactions Analysis
Types of Reactions
6-phenethyl-1-oxa-6-azaspiro[2.5]octane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
6-phenethyl-1-oxa-6-azaspiro[2.5]octane has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of other complex molecules, making it valuable in organic chemistry.
Medicinal Chemistry: Researchers are exploring its potential as a building block for developing new pharmaceuticals due to its unique structure and reactivity.
Biological Studies: Its interactions with biological molecules are being studied to understand its potential effects and applications in biology.
Industrial Applications: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 6-phenethyl-1-oxa-6-azaspiro[2.5]octane involves its role as a selective electrophilic aminating agent. It reacts with nucleophiles, including nitrogen, sulfur, carbon, and oxygen nucleophiles, to form aminated products. This reactivity is attributed to its spirocyclic structure, which provides steric and electronic properties conducive to these reactions .
Comparison with Similar Compounds
Similar Compounds
6-benzyl-1-oxa-6-azaspiro[2.5]octane: Similar in structure but with a benzyl group instead of a phenethyl group.
1-oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester: Another related compound with a carboxylic acid ester group.
Uniqueness
6-phenethyl-1-oxa-6-azaspiro[2.5]octane is unique due to its phenethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
6-(2-phenylethyl)-1-oxa-6-azaspiro[2.5]octane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-2-4-13(5-3-1)6-9-15-10-7-14(8-11-15)12-16-14/h1-5H,6-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKACCAATDJFQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CO2)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50314023 | |
Record name | 6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50314023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67685-98-7 | |
Record name | NSC279912 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279912 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50314023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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